N-propylpiperidine-1-sulfonamide

Descripción general

Descripción

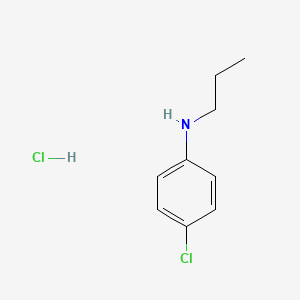

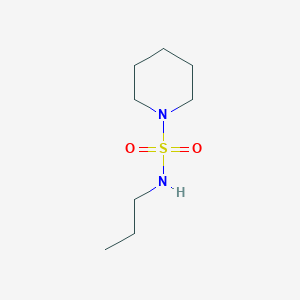

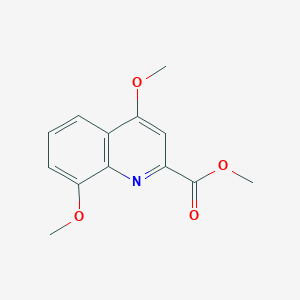

N-propylpiperidine-1-sulfonamide is an organosulfur compound that belongs to the piperidine family. It has a CAS Number of 1094460-18-0 and a molecular weight of 206.31 .

Molecular Structure Analysis

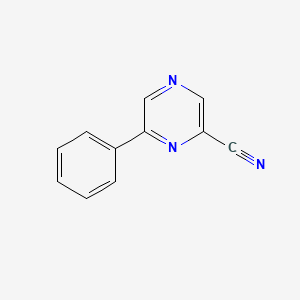

The InChI code for N-propylpiperidine-1-sulfonamide is 1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-propylpiperidine-1-sulfonamide Applications

N-propylpiperidine-1-sulfonamide is a compound with potential applications across various scientific fields. Below is a detailed analysis of its unique applications in six distinct areas of research.

Pharmacological Applications: N-propylpiperidine-1-sulfonamide shows promise in the field of pharmacology, particularly in the development of new therapeutic agents. Its structure, which includes the piperidine ring, is commonly found in many pharmaceuticals, indicating its potential for drug design and synthesis . The compound could be investigated for its efficacy in treating diseases where piperidine derivatives are already known to be beneficial.

Polymer Synthesis: In polymer chemistry, N-propylpiperidine-1-sulfonamide could serve as a precursor for novel polymers. Sulfonimidates, which share a similar sulfonamide group, have been used to synthesize poly(oxothiazene) polymers and thionylphosphazene monomers and polymers, suggesting that N-propylpiperidine-1-sulfonamide could also play a role in creating new polymeric materials .

Medicinal Chemistry: The compound’s relevance in medicinal chemistry is linked to its potential role in the synthesis of sulfoximines and sulfonimidamides, which are important in the development of drug candidates with medicinal properties . Its application could be explored further in the design of compounds with specific pharmacological activities.

Organic Synthesis: N-propylpiperidine-1-sulfonamide may be utilized in organic synthesis as an intermediate or a reagent. Its structural features could make it suitable for use in asymmetric syntheses, where it might act as a chiral template or as an alkyl transfer reagent to acids, alcohols, and phenols .

Industrial Uses: While specific industrial uses of N-propylpiperidine-1-sulfonamide are not well-documented, related sulfonamide compounds have found applications in various industries. It could be explored for use in processes that benefit from its chemical properties, such as in the production of dyes, pigments, or other chemical intermediates .

Biochemical Research: In biochemistry, the compound could be of interest due to the importance of sulfonamides in biological systems. Research could focus on its interactions with enzymes or proteins, potentially leading to insights into its mechanism of action or its role in biochemical pathways .

Propiedades

IUPAC Name |

N-propylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJBARFRSQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylpiperidine-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)